molecular formula C23H24N4O2 B2877586 N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea CAS No. 866017-65-4

N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea

Cat. No.: B2877586
CAS No.: 866017-65-4
M. Wt: 388.471
InChI Key: ASANWFPJRXOLPD-UHFFFAOYSA-N
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Description

“N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N’-(3-methylphenyl)urea” is a complex organic compound . It’s a derivative of urea and contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is also complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Due to the presence of multiple functional groups, it can participate in a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties like solubility, melting point, boiling point, etc., can be determined experimentally .

Scientific Research Applications

Metabolic Pathways and Transformation

Metabolites of related compounds have been studied to understand their biochemical pathways, including their transformation in biological systems such as rats, humans, and specific fungi. For instance, the study of 25CN-NBOMe metabolites in rats, human liver microsomes, and C. elegans highlights the metabolic transformations these substances undergo, including demethylation and hydroxylation followed by conjugation processes like glucuronidation and sulfation (Šuláková et al., 2021). This research can provide insight into the detoxification processes and potential bioactive metabolites of similar compounds.

Material Science and Optical Applications

Research into the molecular complexation of certain chemicals offers insights into designing materials with specific optical properties. For example, the study of molecular complexes for nonlinear optical behavior demonstrates the application of chemical compounds in creating materials with desirable optical characteristics (Muthuraman et al., 2001). These materials have applications in fields such as photonics and telecommunications.

Synthesis and Chemical Properties

The synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles provides an example of the chemical versatility and reactivity of compounds containing the N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea moiety (Harutyunyan, 2016). These reactions are crucial for developing new pharmaceuticals and materials with specific functions.

Anticancer and Enzyme Inhibition Studies

Several studies have focused on synthesizing urea derivatives to explore their potential anticancer activities and enzyme inhibition properties. For instance, unsymmetrical 1,3-disubstituted ureas have been investigated for their ability to inhibit enzymes and show anticancer effects, highlighting the potential therapeutic applications of these compounds (Mustafa et al., 2014).

Nonlinear Optical Applications

The investigation of compounds for their nonlinear optical applications is another area of interest. The study of the molecular structure, vibrational spectra, and the potential of certain compounds for nonlinear optics applications showcases the significance of these chemicals in advancing optical technologies (Al-Abdullah et al., 2014).

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives. It could also involve developing more efficient synthesis methods for this and similar compounds .

Properties

IUPAC Name

1-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-15-6-5-7-19(12-15)25-23(28)26-22-21(13-24)16(2)17(3)27(22)14-18-8-10-20(29-4)11-9-18/h5-12H,14H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASANWFPJRXOLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C(C(=C(N2CC3=CC=C(C=C3)OC)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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